N-(4-Amino-2-methoxyphenyl)isonicotinamide
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Overview
Description
N-(4-Amino-2-methoxyphenyl)isonicotinamide is an organic compound with the molecular formula C13H13N3O2 It is a derivative of isonicotinamide, featuring an amino group and a methoxy group attached to a phenyl ring, which is further connected to an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methoxyphenyl)isonicotinamide typically involves the reaction of 4-amino-2-methoxyaniline with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methoxyphenyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-(4-Amino-2-methoxyphenyl)isonicotinamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-methoxyphenyl)benzamide
- N-(4-Amino-2-methoxyphenyl)acetamide
- N-(4-Amino-2-methoxyphenyl)thiourea
Uniqueness
N-(4-Amino-2-methoxyphenyl)isonicotinamide is unique due to the presence of the isonicotinamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the isonicotinamide group, resulting in different reactivity and applications.
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-8-10(14)2-3-11(12)16-13(17)9-4-6-15-7-5-9/h2-8H,14H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPKNGWROPDFIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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